BenchChemオンラインストアへようこそ!

(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Nicotinic acetylcholine receptor Enantiomer selectivity Neurological drug discovery

(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 132666-68-3, MFCD16661213, C₁₇H₂₄N₂O₂, MW 288.38) is a chiral, conformationally rigid bicyclic diamine featuring a 2,5-diazabicyclo[2.2.1]heptane (DBH) core with orthogonal N-Boc and N-benzyl protecting groups and two defined (1S,4S) stereocenters. The DBH scaffold serves as a conformationally restricted analogue of piperazine, a privileged pharmacophore in medicinal chemistry, and has been incorporated into multiple clinical and preclinical candidates including fluoroquinolone antibiotics (danofloxacin), α7 nAChR agonists, B-Raf kinase inhibitors, and HDAC inhibitors.

Molecular Formula C17H24N2O2
Molecular Weight 288.4 g/mol
CAS No. 132666-68-3
Cat. No. B175576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
CAS132666-68-3
Molecular FormulaC17H24N2O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1CN2CC3=CC=CC=C3
InChIInChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)19-12-14-9-15(19)11-18(14)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3
InChIKeyMSIWYWFJAALCQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 132666-68-3): A Chiral Bicyclic Diaza Building Block for Drug Discovery and Asymmetric Synthesis Procurement


(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 132666-68-3, MFCD16661213, C₁₇H₂₄N₂O₂, MW 288.38) is a chiral, conformationally rigid bicyclic diamine featuring a 2,5-diazabicyclo[2.2.1]heptane (DBH) core with orthogonal N-Boc and N-benzyl protecting groups and two defined (1S,4S) stereocenters . The DBH scaffold serves as a conformationally restricted analogue of piperazine, a privileged pharmacophore in medicinal chemistry, and has been incorporated into multiple clinical and preclinical candidates including fluoroquinolone antibiotics (danofloxacin), α7 nAChR agonists, B-Raf kinase inhibitors, and HDAC inhibitors . The N2-Boc/N5-benzyl protection pattern of this specific compound enables sequential, chemoselective deprotection—acid-labile Boc removal versus hydrogenolytic benzyl cleavage—making it a versatile intermediate for stepwise elaboration into diverse bioactive molecules [1].

Why Generic Substitution of (1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 132666-68-3) Fails: Enantiomer-Dependent Pharmacology and Conformational Rigidity Cannot Be Replicated by Piperazine or Racemic Alternatives


Substituting this compound with the (1R,4R) enantiomer (CAS 134003-83-1), racemic mixtures, or flexible piperazine analogues introduces quantifiable losses in target engagement and synthetic efficiency. The (1S,4S) absolute configuration is not a generic attribute—a DBH-containing pyridazine ligand bearing the (1S,4S) configuration exhibited 23-fold higher binding affinity at the α7 nicotinic acetylcholine receptor (nAChR) compared to its (1R,4R) counterpart, a difference that directly impacts pharmacological potency and therapeutic selectivity . Furthermore, replacing the rigid DBH core with flexible piperazine eliminates the conformational pre-organization critical for defined spatial presentation of pharmacophoric elements; in σ2 receptor ligand series, the DBH-bridged analog retained nanomolar affinity (Ki = 10.7 nM), whereas several spirocyclic and fused bicyclic piperazine bioisosteres lost affinity entirely [1]. Compounds lacking the orthogonal Boc/benzyl protecting group pattern (e.g., (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane, CAS 113451-59-5, or (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane, CAS 127641-07-0) preclude the stepwise, chemoselective derivatization that this dual-protected intermediate uniquely enables [2].

Product-Specific Quantitative Evidence Guide for (1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 132666-68-3): Head-to-Head and Cross-Study Differentiation Data


Enantiomer-Specific Binding Affinity: (1S,4S) Configuration Confers 23-Fold Higher α7 nAChR Affinity Versus (1R,4R) Enantiomer

The (1S,4S) absolute configuration of the 2,5-diazabicyclo[2.2.1]heptane scaffold is pharmacologically decisive. A pyridazine-containing DBH derivative (compound 3) bearing the (1S,4S) configuration bound to the α7 nAChR with 23 times greater affinity than its (1R,4R) enantiomer, as reported by Beinat et al. . This represents a clear, quantitative demonstration that the enantiomeric form of the bridged diazabicyclic core directly dictates receptor recognition, with the (1S,4S) enantiomer being the biologically relevant stereoisomer for α7 nAChR-targeted programs. The (1R,4R)-tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 134003-83-1), commercially available from multiple vendors at comparable purity grades, cannot recapitulate this binding preference and would yield fundamentally different structure-activity relationships if used as a synthetic intermediate for nAChR ligand programs.

Nicotinic acetylcholine receptor Enantiomer selectivity Neurological drug discovery

Conformational Restriction Advantage: 2,5-Diazabicyclo[2.2.1]heptane Core Retains Nanomolar σ2 Receptor Affinity Where Piperazine Bioisosteres Fail

In a systematic exploration of piperazine bioisosteres for σ2 receptor (σ2R) ligands, the 2,5-diazabicyclo[2.2.1]heptane-bridged analog (compound 2r) demonstrated a Ki of 10.7 ± 1.8 nM for σ2R with a σ1/σ2 selectivity ratio of 66, whereas several spirocyclic diamine and fused octahydropyrrolo[3,4-b]pyrrole analogs (compounds 2p, 2q, 2s) displayed low affinity for σ2R [1]. The rigid, bridged DBH geometry enforces a specific N–N distance and vector orientation that cannot be achieved by flexible piperazine or alternative diazacycloalkane cores; the homopiperazine analog (2t, Ki = 3.8 ± 0.9 nM) was the only scaffold surpassing DBH in σ2R affinity, but the DBH core provides a distinct selectivity profile (σ1/σ2 = 66 versus 67 for 2t) and different physiochemical properties [1]. This evidence positions the 2,5-diazabicyclo[2.2.1]heptane scaffold as a non-interchangeable structural element whose conformational properties directly translate into quantifiable differences in receptor binding.

Sigma-2 receptor Conformational restriction Bioisostere comparison Radioligand binding

Orthogonal Protecting Group Strategy: N2-Boc/N5-Benzyl Pattern Enables Chemoselective Sequential Derivatization Not Possible with Mono-Protected or Differently Protected DBH Analogs

The N2-tert-butoxycarbonyl (Boc) and N5-benzyl protecting groups on this compound are chemically orthogonal: the Boc group is cleaved under acidic conditions (e.g., TFA or HCl/dioxane), while the benzyl group is removed by catalytic hydrogenolysis (H₂, Pd/C) without affecting the Boc group [1]. This enables sequential, site-selective liberation of either the N2 or N5 amine for independent functionalization—a capability absent in mono-protected DBH intermediates such as (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (CAS 113451-59-5), where the unprotected N5 position would compete in any N2-selective reaction, or (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane (CAS 127641-07-0), where the unprotected N2 position introduces similar chemoselectivity challenges. The patent literature explicitly describes the synthetic utility of intermediate III (which is this compound) as the key orthogonally protected precursor from which the benzyl group is removed by hydrogenolysis to yield (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane, while the Boc group remains intact throughout downstream chemistry [1].

Orthogonal protection Chemoselective deprotection Building block versatility Synthetic efficiency

Synthetic Efficiency: 97% Isolated Yield for Key Transannular Cyclization Step Versus <30% in Historical Route

The optimized synthetic route to this compound achieves a 97% isolated yield for the Staudinger reduction–transannular cyclization step that furnishes the mono-Boc-protected DBH building block (compound 18, which is this compound with the N5-benzyl group removed), as reported in the 2013 practical synthesis by Beinat et al. . This represents a dramatic improvement over the historical Portoghese synthesis (1966), where the final deprotection step to unveil the parent DBH from the corresponding N-tosyl/N-benzyl derivative proceeded in <30% yield using sodium in liquid ammonia . The modern route operates at ambient pressure, avoids pyrophoric reagents (Na/NH₃), and uses trimethylsilyl azide as a safer azide source, enabling reproducible multigram-scale preparation. The starting material, trans-4-hydroxy-L-proline (costing approximately $0.50–1.00/g at bulk scale), is a readily available chiral pool feedstock that directly establishes both (1S,4S) stereocenters without chiral resolution steps .

Process chemistry Synthetic yield Scalability Transannular cyclization

Procurement-Grade Scalability: Documented Kilogram-Scale Synthesis Experience from PharmaBlock with Tiered Commercial Pricing

This compound is commercially available with documented kilogram-scale synthesis experience (kgスケールでの合成実績あり) from PharmaBlock Sciences, Inc. and distributed by Fujifilm Wako Pure Chemical Corporation . Tiered pricing is publicly listed: 5 g at ¥25,900, 10 g at ¥42,900, 25 g at ¥96,200, 50 g at ¥160,700, 100 g at ¥235,600, and 250 g at ¥547,200 (Japanese yen, ex-tax) . The compound is also available through Fisher Scientific (eMolecules catalog, supplier PharmaBlock, product code PB94865) and Beyotime Biotechnology (95% purity, product code Y075312) . The demonstrated kg-scale capability distinguishes this compound from many in-class DBH derivatives that are available only at milligram to low-gram quantities, reducing supply chain risk for programs transitioning from discovery to preclinical development. Storage conditions are ambient (room temperature), with demonstrated stability for at least 3 months when stored at 0 °C .

Kilogram-scale synthesis Commercial availability Bulk procurement Supply chain reliability

Best Research and Industrial Application Scenarios for (1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 132666-68-3) Based on Verified Differentiation Evidence


Stereochemically Defined α7 nAChR Agonist and Neurological Drug Discovery Programs

Medicinal chemistry teams pursuing α7 nAChR agonists for Alzheimer's disease, schizophrenia, or cognitive deficit indications should exclusively source the (1S,4S) enantiomer (CAS 132666-68-3). Evidence demonstrates that the (1S,4S)-configured DBH scaffold confers 23-fold higher α7 nAChR binding affinity versus the (1R,4R) enantiomer . The orthogonal Boc/benzyl protection allows sequential introduction of the pyridazine or alternative pharmacophoric appendage at N2 followed by N5 functionalization after benzyl removal, directly enabling the synthetic sequence reported for high-affinity α7 nAChR ligands such as compound 3 .

σ2 Receptor (TMEM97) Ligand Development Requiring Conformational Restriction for Target Engagement

Programs targeting the σ2 receptor/TMEM97 for oncology or neuroimaging applications should utilize this DBH building block as the central conformational constraint element. The 2,5-diazabicyclo[2.2.1]heptane-bridged analog (2r) retained nanomolar σ2R affinity (Ki = 10.7 nM) with a favorable σ1/σ2 selectivity ratio of 66, whereas alternative piperazine bioisosteres including spirocyclic diamines and fused octahydropyrrolo[3,4-b]pyrrole systems lost measurable σ2R engagement [1]. This compound provides the rigid, pre-organized N–N geometry required for the critical salt bridge interaction with ASP29 in the σ2R binding pocket [1].

Stepwise Parallel Library Synthesis Requiring Chemoselective, Sequential Amine Functionalization

For parallel synthesis and focused library construction where two chemically distinct secondary amines must be functionalized independently, the Boc/benzyl orthogonal protection pattern of CAS 132666-68-3 eliminates protecting group compatibility conflicts. The Boc group can be removed under acidic conditions (TFA, HCl/dioxane) to expose N2 for first-round diversification while the benzyl group remains intact; subsequent hydrogenolytic debenzylation liberates N5 for second-round chemistry [2]. This two-step sequential strategy avoids the chemoselectivity problems inherent in mono-protected analogs and is directly compatible with the synthetic route described in patent CN-109369492-A, where the benzyl group is retained through multiple synthetic transformations before final hydrogenolysis [2].

Process Chemistry Scale-Up from Gram to Kilogram for Preclinical Candidate Manufacturing

For programs transitioning from medicinal chemistry exploration to preclinical development, the documented kg-scale synthesis experience and multi-tiered commercial pricing (¥25,900/5 g to ¥547,200/250 g from Fujifilm Wako, PharmaBlock product PB94865) provides a de-risked procurement pathway . The robust synthetic route featuring a 97%-yielding transannular cyclization step , ambient storage conditions, and demonstrated multigram output positions this building block as a scalable intermediate suitable for GMP-like campaign planning. Procurement from PharmaBlock via Fujifilm Wako or Fisher Scientific ensures traceable batch certification and supply continuity.

Quote Request

Request a Quote for (1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.